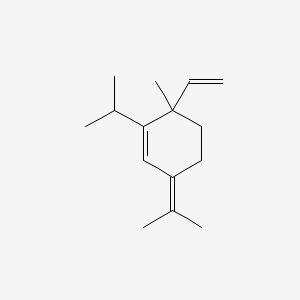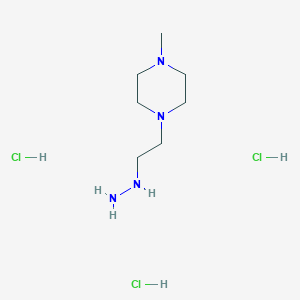
1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol is a chemical compound with the molecular formula C20H28O10 and a molecular weight of 428.43 g/mol . It is a derivative of myo-inositol, a type of sugar alcohol, and is used primarily in biochemical research. The compound is known for its crystalline appearance and is soluble in chloroform .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol is synthesized through the acetylation of myo-inositol. The process involves the protection of the hydroxyl groups of myo-inositol with acetyl groups, followed by cyclohexylidene protection. The reaction typically requires the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting can be scaled up for industrial purposes. The process would involve similar steps of acetylation and protection, with adjustments made for larger scale production, such as the use of industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield myo-inositol.
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents used.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: myo-Inositol
Oxidation: Various oxidized derivatives of myo-inositol
Substitution: Derivatives with substituted functional groups
Aplicaciones Científicas De Investigación
1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of other complex molecules.
Biology: In studies involving cellular signaling pathways, as myo-inositol derivatives play a role in cell signaling.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol involves its interaction with cellular components. The compound can be hydrolyzed to release myo-inositol, which is involved in various cellular processes, including signal transduction and membrane formation. The acetyl groups and cyclohexylidene protection help in stabilizing the molecule and facilitating its transport within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol: Another acetylated derivative of myo-inositol.
1,2-O-Cyclohexylidene-myo-inositol: A similar compound with cyclohexylidene protection but fewer acetyl groups.
Uniqueness
1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol is unique due to its specific combination of acetyl and cyclohexylidene groups, which provide stability and solubility properties that are advantageous in various research applications .
Propiedades
Fórmula molecular |
C20H28O10 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
(5,6,7-triacetyloxyspiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4-yl) acetate |
InChI |
InChI=1S/C20H28O10/c1-10(21)25-14-15(26-11(2)22)17(28-13(4)24)19-18(16(14)27-12(3)23)29-20(30-19)8-6-5-7-9-20/h14-19H,5-9H2,1-4H3 |
Clave InChI |
FQPTWYQWMBTSMM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C2C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC3(O2)CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13-[5-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B12292784.png)
![1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12292789.png)
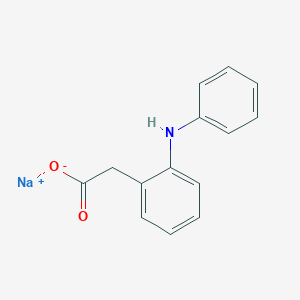
![[6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate](/img/structure/B12292806.png)
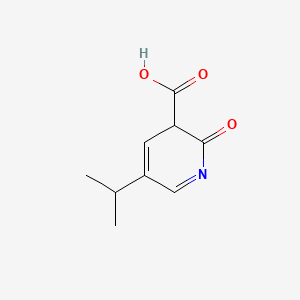
![8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B12292818.png)
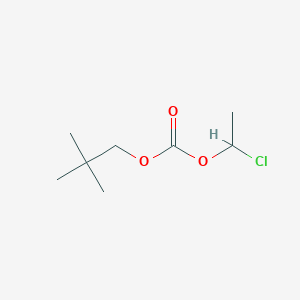
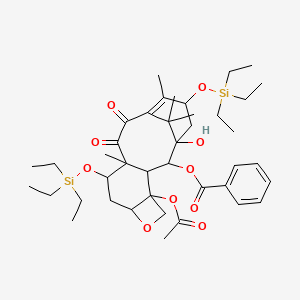


![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)
